

Technical Guide: Chemical Properties and Applications of H-DL-Orn(Z)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-Orn(Z)-OH**

Cat. No.: **B555565**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of **H-DL-Orn(Z)-OH**, also known as N- δ -benzyloxycarbonyl-DL-ornithine. This compound serves as a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

H-DL-Orn(Z)-OH is a synthetic derivative of the non-proteinogenic amino acid DL-ornithine. The key feature of this molecule is the benzyloxycarbonyl (Z) protecting group attached to the delta (δ) amino group of the ornithine side chain. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of **H-DL-Orn(Z)-OH**

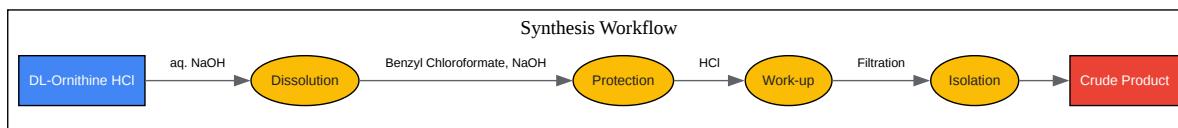
Property	Value	Source(s)
CAS Number	70671-51-1	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	266.29 g/mol	[1]
Melting Point	256 °C	[1]
Appearance	White to off-white crystalline powder	[1]
Predicted Boiling Point	492.2 ± 45.0 °C	[1]
Predicted Density	1.234 ± 0.06 g/cm ³	[1]
Predicted pKa	2.51 ± 0.24	[1]

Synthesis and Purification

The synthesis of **H-DL-Orn(Z)-OH** is typically achieved through the selective protection of the δ-amino group of DL-ornithine. A common method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the N-protection of amino acids.


Materials:

- DL-Ornithine hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dioxane (or another suitable organic solvent)

- Hydrochloric acid (HCl)
- Water (deionized)
- Ice bath

Procedure:

- Dissolution: Dissolve DL-ornithine hydrochloride in a solution of aqueous sodium hydroxide at 0-5 °C in an ice bath.
- Protection Reaction: While maintaining the cold temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) to neutralize the HCl generated.
- Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature. The progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-protected amino acid.
- Isolation: The crude **H-DL-Orn(Z)-OH** is collected by vacuum filtration and washed with cold water.

[Click to download full resolution via product page](#)

Generalized Synthesis Workflow

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a standard method for this purpose.

Materials:

- Crude **H-DL-Orn(Z)-OH**
- A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

- Dissolution: Dissolve the crude **H-DL-Orn(Z)-OH** in a minimal amount of a hot "good" solvent (e.g., ethanol).
- Precipitation: Slowly add a "poor" solvent (e.g., water) until the solution becomes cloudy.
- Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Analytical Characterization

Detailed analytical data for **H-DL-Orn(Z)-OH** is not extensively available in the public domain. The following sections provide a theoretical interpretation of the expected spectroscopic data based on the known chemical structure.

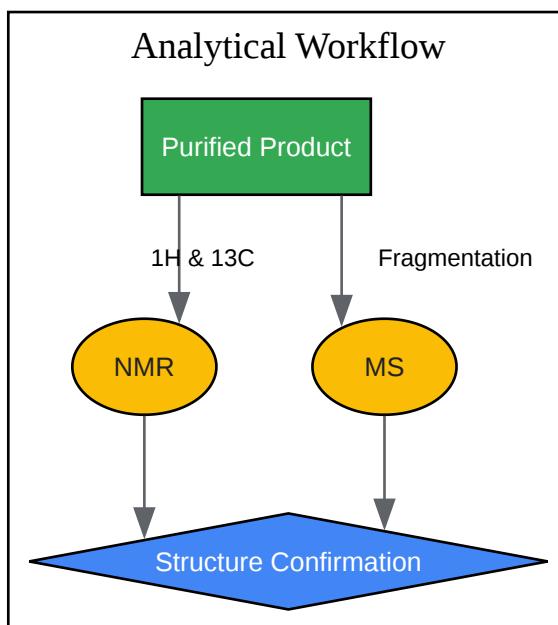
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Theoretical Interpretation):

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

- Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group in the benzyloxycarbonyl protector.
- Benzyl Protons: A singlet around 5.1 ppm for the two protons of the CH_2 group adjacent to the phenyl ring.
- α -Proton: A multiplet for the proton on the α -carbon of the ornithine backbone.
- Side Chain Protons: Complex multiplets for the protons on the β , γ , and δ carbons of the ornithine side chain.
- Amine and Carboxylic Acid Protons: Broad singlets for the protons of the α -amino group, the δ -amido group, and the carboxylic acid, which may be exchangeable with D_2O .

13C NMR Spectroscopy (Theoretical Interpretation):


The carbon NMR spectrum will provide information on the carbon skeleton.

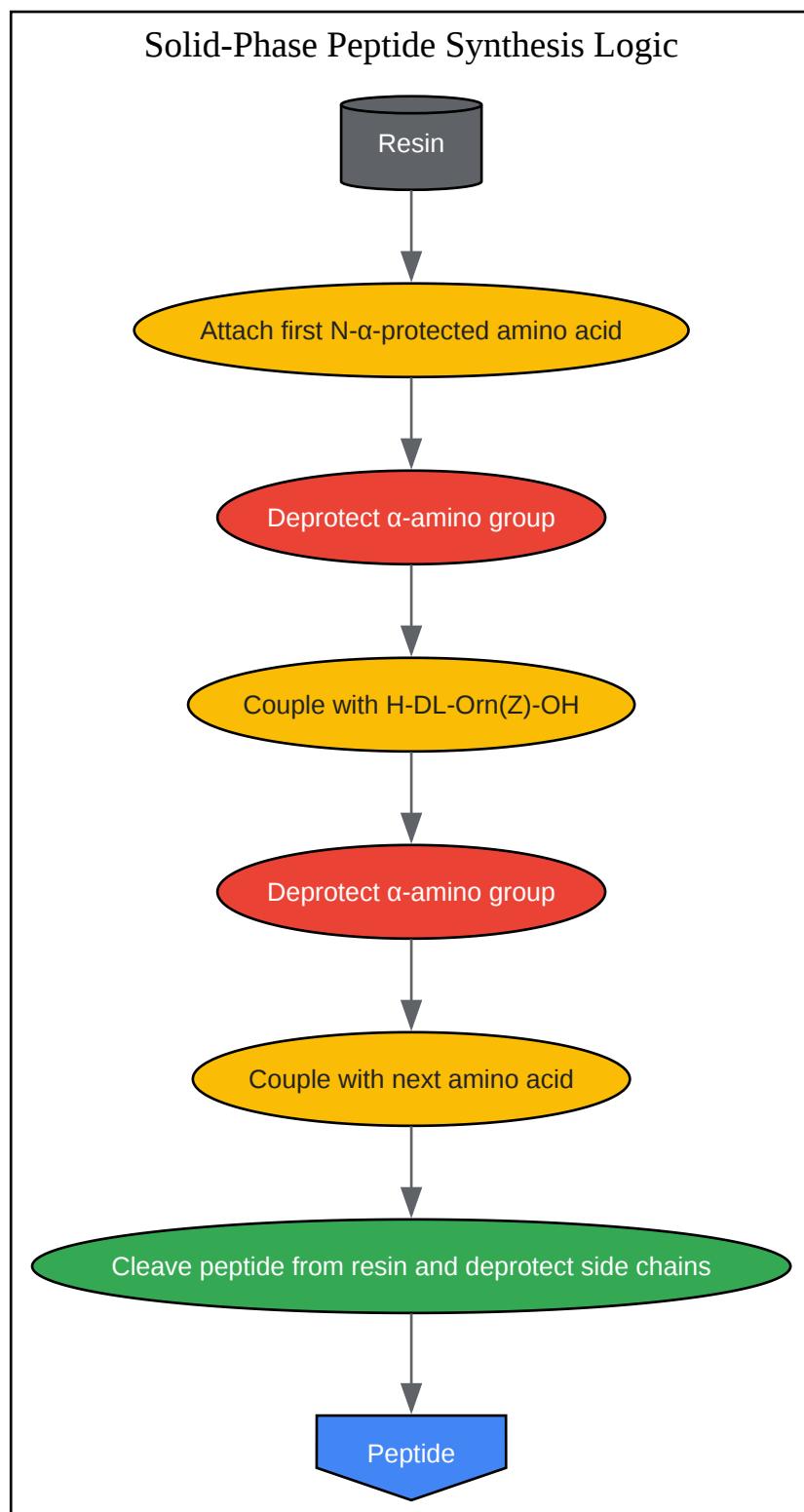
- Carbonyl Carbons: Signals for the carboxylic acid carbonyl and the urethane carbonyl of the Z-group are expected in the downfield region (around 170-180 ppm).
- Aromatic Carbons: Multiple signals in the aromatic region (around 127-137 ppm) for the carbons of the phenyl ring.
- Benzyl Carbon: A signal for the CH_2 carbon of the benzyl group.
- Ornithine Carbons: Distinct signals for the α , β , γ , and δ carbons of the ornithine moiety.

Mass Spectrometry (MS)

Theoretical Fragmentation Pattern:

In mass spectrometry, **H-DL-Orn(Z)-OH** is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzyloxycarbonyl-protected amines include the loss of the benzyl group or the entire Z-group. Fragmentation of the ornithine side chain is also anticipated.

[Click to download full resolution via product page](#)


Analytical Workflow for Structure Confirmation

Role in Peptide Synthesis

The primary application of **H-DL-Orn(Z)-OH** is as a protected amino acid in peptide synthesis. The Z-group on the δ -amino function prevents this nucleophilic site from participating in peptide bond formation, thus directing the coupling to the α -amino group.

Signaling Pathways in Peptide Synthesis

H-DL-Orn(Z)-OH itself is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of peptides, which can have a wide range of biological activities. The general logic of solid-phase peptide synthesis (SPPS), where this compound is utilized, is depicted below.

[Click to download full resolution via product page](#)

Logical Flow of **H-DL-Orn(Z)-OH** in SPPS

The benzyloxycarbonyl (Z) group is a robust protecting group that is stable to the conditions used for the removal of other protecting groups like Boc and Fmoc. It is typically cleaved under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation, which are often employed at the final stages of peptide synthesis.

Conclusion

H-DL-Orn(Z)-OH is a valuable synthetic intermediate for the incorporation of DL-ornithine into peptide chains. Its well-defined chemical properties and the protective nature of the Z-group allow for controlled and specific peptide bond formation. This technical guide provides researchers and developers with the foundational knowledge of its properties, synthesis, and application in the field of peptide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. alfachemic.com [alfachemic.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties and Applications of H-DL-Orn(Z)-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555565#what-are-the-chemical-properties-of-h-dl-orn-z-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com